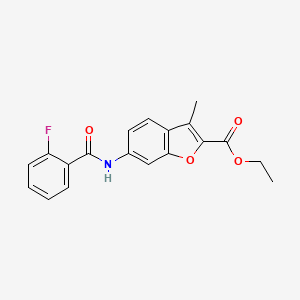

Ethyl 6-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate

Description

Ethyl 6-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by three key substituents:

- A 2-fluorobenzamido group at position 6 of the benzofuran core.

- A methyl group at position 2.

- An ethyl ester at position 2.

The benzofuran scaffold is a privileged structure in medicinal chemistry due to its aromatic stability and ability to engage in π-π interactions with biological targets .

Properties

IUPAC Name |

ethyl 6-[(2-fluorobenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO4/c1-3-24-19(23)17-11(2)13-9-8-12(10-16(13)25-17)21-18(22)14-6-4-5-7-15(14)20/h4-10H,3H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLNECVLQFYQPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 6-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent.

Introduction of the Fluorobenzamido Group: The fluorobenzamido group can be introduced through an amide coupling reaction between the benzofuran core and 2-fluorobenzoic acid or its derivatives.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

Ethyl 6-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzamido group, using nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 6-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antibacterial and antifungal activities

Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

Biological Studies: The compound is used in biological studies to investigate its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of Ethyl 6-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

Ethyl 6-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antiviral and antibacterial applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves several key steps that typically include the formation of the benzofuran core followed by the introduction of the 2-fluorobenzamido group. The resulting structure is characterized by a benzofuran moiety that is substituted at the 6-position with an amide group, which is crucial for its biological activity.

Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of HIV-1 integrase, an essential enzyme in the viral replication cycle. The biological evaluation showed that derivatives with modifications at specific positions (such as C3) exhibited enhanced inhibitory activities against integrase, with IC50 values ranging from 8.68 to 15.70 μM for various derivatives .

The introduction of halogenated phenyl groups at strategic positions improved binding affinity and interaction with integrase, demonstrating a significant increase in antiviral potency compared to parent compounds. For instance, one derivative showed an IC50 value of 3.11 μM, indicating a substantial enhancement in activity through structural optimization .

The mechanisms through which this compound exerts its biological effects are primarily through:

- Metal Chelation : The compound's structure allows for chelation with metal ions essential for integrase function, enhancing binding affinity and inhibitory activity.

- Hydrophobic Interactions : The presence of hydrophobic groups facilitates π–π stacking interactions with viral DNA, further stabilizing the complex formed with integrase .

Case Studies and Research Findings

Several studies have focused on optimizing the structure of benzofuran derivatives to enhance their biological activity:

-

Study on Derivatives : A study evaluated multiple derivatives of benzofuran-based compounds for their antiviral properties. Modifications at the C3 position significantly increased their efficacy against HIV-1 integrase.

Compound IC50 (μM) Notes Parent Compound 15.70 Baseline activity Derivative A (C3 substitution) 10.06 Enhanced binding Derivative B (C3 substitution) 8.68 Best performing derivative - Antibacterial Evaluation : Another study focused on a related compound targeting FtsZ in Streptococcus pneumoniae, demonstrating effective inhibition without affecting other bacterial species, highlighting the potential specificity of benzofuran derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.